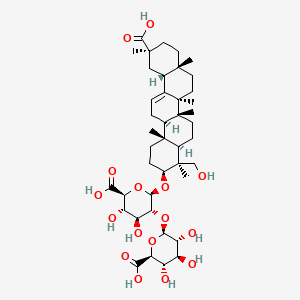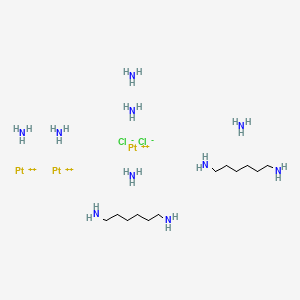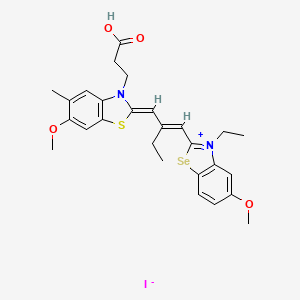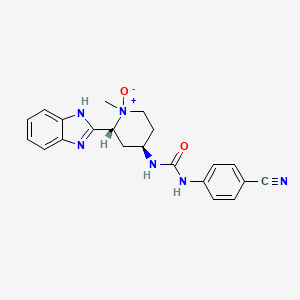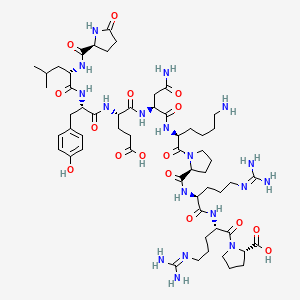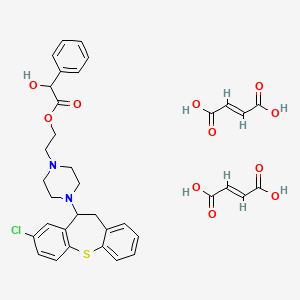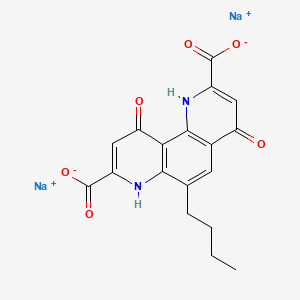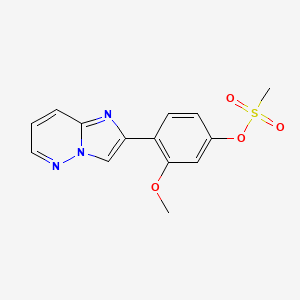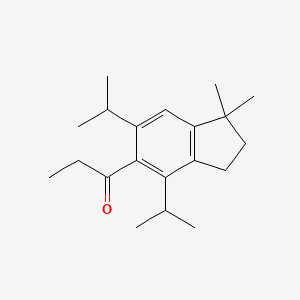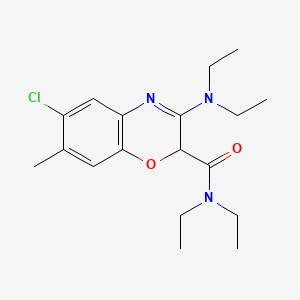
6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, including nucleophilic aromatic substitution reactions. The reaction conditions often require the use of air-dried glassware under an atmosphere of nitrogen, with commercial solvents and reagents such as cesium fluoride . Reaction temperatures are controlled using temperature modulators, and thin-layer chromatography is used for monitoring the progress of the reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated systems for flash column chromatography and other purification techniques ensures the efficient production of the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide undergoes various types of chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction reactions. The regioselectivity of nucleophilic aromatic substitution reactions is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring .
Common Reagents and Conditions: Common reagents used in these reactions include cesium fluoride, commercial solvents, and other nucleophiles. Reaction conditions typically involve controlled temperatures and the use of nitrogen atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution reactions can lead to the formation of substituted benzoxazine derivatives with varying functional groups .
Scientific Research Applications
6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, the compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context of its application, such as its use in therapeutic research or material science.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide include other benzoxazine derivatives and substituted aromatic compounds. Examples include 6-Chloro-N,N-diethylpyrazin-2-amine and 6-Chloro-N,N-dipropylpyrazin-2-amine .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
108401-73-6 |
|---|---|
Molecular Formula |
C18H26ClN3O2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
6-chloro-3-(diethylamino)-N,N-diethyl-7-methyl-2H-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-6-21(7-2)17-16(18(23)22(8-3)9-4)24-15-10-12(5)13(19)11-14(15)20-17/h10-11,16H,6-9H2,1-5H3 |
InChI Key |
PUOFREKUUKORGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(C=C(C(=C2)Cl)C)OC1C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


